Product packaging for 1-(1-Naphthyl)-2-methyl-2-propanol(Cat. No.:CAS No. 34577-38-3)

1-(1-Naphthyl)-2-methyl-2-propanol

Cat. No.: B2446199
CAS No.: 34577-38-3
M. Wt: 200.281
InChI Key: HBGUQMPJCIUWAF-UHFFFAOYSA-N
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Description

1-(1-Naphthyl)-2-methyl-2-propanol (CAS 34577-38-3) is an organic compound with the molecular formula C14H16O and a molecular weight of 200.28. It is offered for research and development purposes. This product is provided based on current availability. This chemical is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H16O B2446199 1-(1-Naphthyl)-2-methyl-2-propanol CAS No. 34577-38-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-1-naphthalen-1-ylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O/c1-14(2,15)10-12-8-5-7-11-6-3-4-9-13(11)12/h3-9,15H,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBGUQMPJCIUWAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1=CC=CC2=CC=CC=C21)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 1 Naphthyl 2 Methyl 2 Propanol and Analogues

Stereoselective and Asymmetric Approaches to Naphthyl Tertiary Alcohols

The construction of tertiary alcohols, particularly those with adjacent stereocenters or quaternary stereogenic centers, demands sophisticated synthetic approaches. The steric bulk around the prochiral ketone or during the carbon-carbon bond formation often hinders reactivity and selectivity. Overcoming these challenges has been the focus of significant research, leading to the development of several powerful catalytic and non-catalytic methods.

Diastereoselective and Enantioselective Assembly of Tertiary Alcohols with Vicinal Stereocenters

The synthesis of tertiary alcohols bearing vicinal stereocenters is a formidable task due to the difficulty in controlling both diastereoselectivity and enantioselectivity simultaneously. A significant breakthrough in this area has been the development of highly diastereo- and enantioselective cyanosilylation of α-branched acyclic ketones. This method provides a direct route to Cα-tetrasubstituted silyl (B83357) cyanohydrins with two adjacent stereocenters, which are valuable precursors to chiral tertiary alcohols.

One notable strategy employs a three-component catalyst system composed of a chiral (salen)AlCl complex, a phosphorane, and hexamethylphosphoramide (B148902) (HMPA). This system, in conjunction with a bifunctional cyanating reagent like Me2(CH2Cl)SiCN, has demonstrated the ability to achieve high diastereomeric ratios (up to >20:1) and excellent enantiomeric excesses (90–98% ee). The success of this approach lies in the ability of the flexible chiral catalyst to overcome the steric hindrance imposed by the α-substituent on the ketone substrate. This methodology not only allows for the construction of complex stereochemical architectures but also provides access to optically active α-branched ketones through kinetic resolution.

Catalytic Enantioselective Synthesis for Quaternary Stereogenic Centers

The creation of all-carbon quaternary stereocenters is a long-standing challenge in asymmetric synthesis. Catalytic methods that can efficiently and selectively construct these centers are of high value. Various strategies have been developed, including cycloaddition reactions, reactions of chiral allylmetal intermediates, intramolecular Heck reactions, and the coupling of chiral carbon nucleophiles with electrophiles. nih.gov

In the context of naphthyl tertiary alcohols, palladium-catalyzed reactions have shown considerable promise. For instance, the palladium-catalyzed cyclization and dearomatization of naphthalene (B1677914) derivatives can generate tetracyclic amines with high yield and enantioselectivity. nih.gov Furthermore, the enantioselective addition of organometallic reagents to ketones is a direct and convergent approach. While the addition of aryl Grignard reagents to ketones has been achieved with good enantioselectivities using chiral ligands, the development of broadly applicable methods remains an active area of research. researchgate.net Copper-catalyzed additions of organometallic nucleophiles to prochiral Michael acceptors have also emerged as a powerful tool for creating quaternary stereocenters with high enantioselectivity. nih.gov

Recent advancements have focused on the development of new catalytic paradigms to expand the scope of reactions capable of forming quaternary stereocenters. These include catalytic enantioselective cycloadditions that form five-membered rings and the use of iridium catalysts for asymmetric allylic alkylations that can generate vicinal quaternary and tertiary stereocenters in a single step. nih.gov

Table 1: Examples of Catalytic Enantioselective Synthesis of Quaternary Stereocenters

Reaction Type Catalyst System Substrate Type Product Feature Reference
Cyclization/Dearomatization Pd(dba)2 / KenPhos Bromodiarylamine Tetracyclic amine with quaternary center nih.gov
Conjugate Addition Palladium-pyridinooxazoline β-Substituted cyclic enones Ketones with β-benzylic quaternary stereocenter acs.org
Allylic Alkylation Iridium complex Prochiral nucleophile Vicinal quaternary and tertiary stereocenters nih.gov
Michael Addition Quinine-derived bifunctional catalyst Deconjugated butenolides and nitroolefins Contiguous quaternary and tertiary stereocenters rsc.org

Cyanosilylation of α-Branched Acyclic Ketones for Tertiary Alcohol Construction

The cyanosilylation of ketones is a powerful carbon-carbon bond-forming reaction that provides access to cyanohydrins, which are versatile synthetic intermediates. When applied to α-branched acyclic ketones, this reaction can be used to construct chiral tertiary alcohols. The development of highly diastereo- and enantioselective variants of this reaction has been a significant advancement.

A key strategy involves the use of a bifunctional cyanating reagent, such as Me2(CH2Cl)SiCN, in combination with a chiral catalyst system. This approach has been shown to produce Cα-tetrasubstituted silyl cyanohydrins with two vicinal stereocenters in high diastereomeric ratios and enantiomeric excesses. The resulting cyanohydrins can be further manipulated, for example, by taking advantage of the chloromethyl group for diversification reactions. This method is notable as it represents the first highly diastereo- and enantioselective C-C bond-forming reaction of racemic α-branched ketones to build tertiary alcohols with adjacent stereocenters.

Asymmetric Synthesis via Enantioselective Oxidation of Ketones to Chiral α-Hydroxy Ketones

The direct asymmetric α-hydroxylation of ketones provides a powerful route to chiral α-hydroxy ketones, which are valuable precursors for the synthesis of tertiary alcohols. This transformation can be achieved through various catalytic systems, including both metal-based and organocatalytic approaches.

One effective method involves the use of a bimetallic palladium(II) complex as a catalyst for the aerobic oxidation of ketones. This system has been shown to produce α-hydroxy ketones with high enantiomeric excesses (ee's ranging from 61% to 92%). The reaction is believed to proceed through the oxidation of the enol tautomer of the ketone. The use of chiral ligands, such as (R)-BINAP or (S)-BINAP, in the coordination sphere of the palladium complex allows for the asymmetric induction. For instance, the oxidation of 1-(3-chlorophenyl)-propan-1-one using this method yielded the corresponding (R)-α-hydroxyketone in 92% ee.

Organocatalytic methods have also been developed for the enantioselective α-oxidation of ketones. For example, natural amino acids like L-alanine can catalyze the α-oxidation of ketones using singlet oxygen, generated by a photosensitizer, to produce α-hydroxy ketones with moderate enantioselectivity.

Table 2: Enantioselective Oxidation of Ketones to α-Hydroxy Ketones

Ketone Substrate Catalyst/Reagent Chiral Ligand/Auxiliary Product Configuration Enantiomeric Excess (ee) Reference
1,2-diphenylethanone Pd(II) bimetallic complex (R)-BINAP (R) -
1,2-diphenylethanone Pd(II) bimetallic complex (S)-BINAP (S) -
1-(3-chlorophenyl)-propan-1-one Pd(II) bimetallic complex (R)-BINAP (R) 92%
1-(3,5-difluorophenyl)-2-hydroxypropan-1-one Pd(II) bimetallic complex (R)-BINAP (R) 90%
Cyclohexanone Singlet Oxygen / L-alanine L-alanine (S) 56%

Diastereoselective Grignard Reactions in Naphthyl Tertiary Alcohol Synthesis

The Grignard reaction is a cornerstone of organic synthesis for forming carbon-carbon bonds and is a direct method for synthesizing tertiary alcohols from ketones. dummies.comyoutube.comchemguide.co.uk The diastereoselectivity of Grignard additions to chiral ketones, particularly those containing a naphthyl group, is influenced by steric and electronic factors, as well as the nature of the Grignard reagent itself. nih.gov

The addition of Grignard reagents to ketones containing a stereogenic center can proceed with high diastereoselectivity, often governed by Cram's rule or chelation-controlled models. nih.gov For instance, the addition of organometallic reagents to ketones bearing a stereogenic sulfoxide (B87167) has been shown to produce tertiary alcohols in diastereomerically and enantiomerically pure forms.

In the context of synthesizing analogues of 1-(1-Naphthyl)-2-methyl-2-propanol, the reaction of a Grignard reagent (e.g., methylmagnesium bromide) with a suitably substituted naphthyl ketone would be a key step. The stereochemical outcome of such a reaction would depend on the existing stereocenters in the ketone and the ability to control the facial selectivity of the nucleophilic attack. The use of chiral ligands or auxiliaries can significantly enhance the diastereoselectivity of these reactions. researchgate.net For example, the use of a chiral tridentate diamine/phenol ligand has been reported to promote the highly enantioselective addition of organomagnesium reagents to a broad range of ketones. researchgate.net

Table 3: Diastereoselective Addition of Grignard Reagents

Ketone Substrate Grignard Reagent Chiral Ligand/Auxiliary Diastereomeric Ratio (d.r.) Enantiomeric Excess (ee) Reference
β-hydroxy ketones Alkylmagnesium iodide None (substrate control) High (for 1,3-syn diols) - nih.gov
Aromatic ketones Aryl Grignard reagents Ar-BINMOL - up to 97% researchgate.net
Various ketones Organomagnesium reagents Chiral tridentate diamine/phenol >95:5 - researchgate.net

Dynamic Kinetic Resolution Strategies for Tertiary Alcohols

Dynamic kinetic resolution (DKR) is a powerful strategy for the synthesis of enantiomerically pure compounds from a racemic mixture, with a theoretical maximum yield of 100%. This approach combines a kinetic resolution, typically enzyme-catalyzed, with an in situ racemization of the slower-reacting enantiomer. However, the application of DKR to tertiary alcohols has been particularly challenging due to their steric hindrance, which leads to poor reactivity in esterification reactions, and their propensity for dehydration.

Despite these difficulties, successful DKR of tertiary alcohols has been achieved. One approach involves the combination of a lipase-catalyzed kinetic resolution with an in situ racemization utilizing a biocompatible oxovanadium catalyst. This chemoenzymatic DKR has been demonstrated to provide the desired enantiomerically pure ester with high enantiomeric excess (>99% ee) and conversions exceeding the 50% limit of traditional kinetic resolution.

Another innovative strategy employs a biphasic reaction medium to separate the incompatible lipase (B570770) and a strong Brønsted acid (like H2SO4) used for racemization. The lipase-catalyzed kinetic resolution occurs in the oil phase, while the racemization of the unreacted alcohol enantiomer takes place in the aqueous phase. This system has been successfully applied to a range of tertiary alcohols, affording the corresponding esters in good yields (56–91%) and high enantiomeric excesses (95–99% ee).

Table 4: Dynamic Kinetic Resolution of Tertiary Alcohols

Racemization Catalyst Resolution Catalyst Product Enantiomeric Excess (ee) Yield Reference
Oxovanadium-catalyst Lipase Enantiomerically pure ester >99% >50% conversion
H2SO4 (aqueous phase) Lipase (oil phase) Chiral esters 95–99% 56–91%
Oxovanadium and Lipase (compartmentalized) Immobilized double mutant CAL-A Enantiomerically pure ester >99% 62%

Development of Novel Synthetic Routes and Reaction Pathways for Naphthyl Propanols.

The construction of the this compound scaffold and its derivatives has been advanced through several innovative synthetic strategies. These methods move beyond classical Grignard-type reactions to offer improved yields, selectivity, and functional group tolerance.

Metal-Free Catalytic C-O Bond Borylation in Tertiary Alcohol Synthesis

A significant advancement in the synthesis of complex alcohols involves the metal-free catalytic borylation of tertiary allylic alcohols. This method provides a route to access versatile allyl boronate intermediates, which are precursors for the synthesis of more complex molecules. The process is typically base-catalyzed, avoiding the need for transition metals.

The reaction proceeds via the activation of a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), by a base in the presence of methanol (B129727). This forms a Lewis acid-base adduct, [Hbase]⁺[MeO-B₂pin₂]⁻, which is the key reactive species. rsc.orgthieme-connect.com This method is particularly efficient for tertiary allylic alcohols, as the protonated tertiary hydroxyl group serves as a superior leaving group compared to those of primary or secondary alcohols. rsc.org For instance, the borylation of cyclic tertiary allylic alcohols like 1-vinyl-1-cyclohexanol using cesium carbonate (Cs₂CO₃) as the base at 70 °C results in high yields of the corresponding allyl boronate. rsc.org This strategy represents a powerful tool for creating C-B bonds that can be subsequently oxidized to form the desired C-O bond of a tertiary alcohol.

Table 1: Metal-Free Borylation of Tertiary Allylic Alcohols This table showcases representative yields for the base-catalyzed borylation of tertiary allylic alcohols, a key step for creating versatile intermediates.

Substrate Diboron Reagent Base Yield (Isolated) Reference
1-Vinyl-1-cyclohexanol B₂pin₂ Cs₂CO₃ 85% rsc.org
1-Vinyl-1-cycloheptanol B₂pin₂ Cs₂CO₃ 92% rsc.org
1-Vinyl-1-cyclooctanol B₂pin₂ Cs₂CO₃ 90% rsc.org
1-Propargyl-cyclohexanol B₂pin₂ Cs₂CO₃ 91% (Alkenyl borane) rsc.org

Formylation Reactions in the Preparation of Substituted Propanols

Formylation reactions are a cornerstone of aromatic chemistry, providing a direct route to introduce a formyl (-CHO) group onto an aromatic ring, which can then be elaborated into a more complex side chain. sciepub.com To synthesize this compound, a two-step sequence can be envisioned starting with the formylation of naphthalene.

In the first step, naphthalene can be formylated to produce 1-naphthaldehyde (B104281). Several classic named reactions can accomplish this, including the Gattermann-Koch reaction (using CO and HCl with a catalyst) or the Vilsmeier-Haack reaction (using dimethylformamide and phosphorus oxychloride). sciepub.comrsc.org These reactions are forms of electrophilic aromatic substitution and work effectively on electron-rich aromatic systems like naphthalene. sciepub.com

In the second step, the resulting 1-naphthaldehyde serves as an electrophile for a nucleophilic addition reaction. The addition of an isopropyl organometallic reagent, such as isopropylmagnesium bromide (a Grignard reagent), to the carbonyl carbon of 1-naphthaldehyde, followed by an aqueous workup, would yield the target secondary alcohol, 1-(1-naphthyl)-2-methyl-1-propanol. While this yields a secondary alcohol, subsequent oxidation to a ketone followed by another Grignard reaction with methylmagnesium bromide would furnish the final tertiary alcohol, this compound. A more direct route involves the reaction of 1-naphthaldehyde with a suitable reagent to form the tertiary alcohol in fewer steps, though this can be synthetically challenging.

Table 2: Conceptual Synthetic Route via Formylation This table outlines the key transformations in a synthesis plan for this compound starting from naphthalene formylation.

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 Naphthalene CO, HCl, AlCl₃/CuCl 1-Naphthaldehyde Gattermann-Koch Formylation
2 1-Naphthaldehyde 1. Isopropylmagnesium bromide; 2. H₃O⁺ 1-(1-Naphthyl)-2-methyl-1-propanol Grignard Addition

Reductive Coupling and Allylboration Processes for Alcohol Formation

Reductive coupling reactions have emerged as a powerful strategy for the convergent synthesis of complex alcohols, including those with quaternary carbon centers. alfa-chemistry.com These methods often employ catalytic systems to couple simple, readily available precursors.

One such method is the copper-catalyzed hydrocarbonylative coupling of alkynes with alkyl halides. This procedure can be followed by a tandem 1,2-reduction to generate allylic alcohols. researchgate.net The use of tertiary alkyl halides as the electrophile is particularly effective for creating allylic alcohols bearing α-quaternary carbon centers with high selectivity. researchgate.net Another powerful technique is the nickel-catalyzed reductive coupling of dienes with carbonyl compounds in the presence of a diboron reagent, which furnishes allyl boronic esters that can be readily oxidized to the corresponding allylic alcohol. thieme-connect.com

Furthermore, titanium-mediated reductive cross-coupling reactions of allylic alcohols with partners like vinylsilanes can proceed through different mechanistic pathways. alfa-chemistry.com While many of these reactions occur with allylic transposition, subtle changes in substrate structure can lead to a shift in regioselectivity, providing a direct route to coupled products that contain a quaternary center. alfa-chemistry.com These convergent methods avoid the use of stoichiometric organometallic reagents and offer high degrees of regio- and stereoselectivity. researchgate.net

Table 4: Examples of Reductive Coupling for Alcohol Synthesis This table provides examples of modern reductive coupling methods used to synthesize complex alcohol structures.

Coupling Partners Catalyst/Mediator Key Feature Product Type Reference
Terminal Alkyne + α-Chloro Boronic Ester Copper Catalyst Convergent, high E/Z ratio E-Allylic Alcohol researchgate.net
Alkyne + Tertiary Alkyl Halide Copper Catalyst Forms α-quaternary centers Allylic Alcohol researchgate.net
Carbonyl + Diene Nickel Catalyst / B₂pin₂ Regio- and diastereoselective Allylic Alcohol (via boronic ester) thieme-connect.com
Allylic Alcohol + Vinylsilane Titanium Alkoxide Forms quaternary centers Homoallylic Alcohol alfa-chemistry.com

Synthesis of Halogenated Propanol (B110389) Analogues

The synthesis of halogenated analogues of this compound can be achieved by either introducing the halogen onto a pre-formed naphthylpropanol skeleton or, more commonly, by building the molecule from a halogenated naphthalene precursor. The latter approach generally offers better control over regioselectivity.

A viable route begins with the bromination of naphthalene. The use of bromine over a KSF montmorillonite (B579905) clay catalyst can produce polybrominated naphthalenes, such as 1,4,6-tribromonaphthalene, in good yield. cardiff.ac.uk Alternatively, specific isomers like 6-bromo-2-naphthol (B32079) can be prepared from 2-naphthol (B1666908) via a bromination/reduction sequence. youtube.com

Once the desired bromonaphthalene is obtained (e.g., 1-bromonaphthalene), it can be converted into a Grignard reagent (1-naphthylmagnesium bromide) by reacting it with magnesium metal. This organometallic intermediate can then be reacted with a suitable ketone. For the synthesis of a halogenated analogue of this compound, one would start with a brominated naphthalene, for instance, 1,4-dibromonaphthalene. Monometalation to form 4-bromo-1-naphthylmagnesium bromide followed by reaction with acetone (B3395972) and subsequent workup would yield 1-(4-bromo-1-naphthyl)-2-methyl-2-propanol. This strategy allows for the precise placement of a halogen atom on the naphthalene ring system.

Table 5: Conceptual Synthesis of a Halogenated Analogue This table outlines a synthetic pathway for 1-(4-Bromo-1-naphthyl)-2-methyl-2-propanol.

Step Starting Material Reagent(s) Intermediate/Product Reaction Type
1 Naphthalene Br₂, FeBr₃ (catalyst) 1-Bromonaphthalene Electrophilic Aromatic Substitution
2 1-Bromonaphthalene 1. Mg, THF; 2. Acetone (CH₃COCH₃); 3. H₃O⁺ This compound Grignard Reaction
Alt. 1 1,4-Dibromonaphthalene 1. n-BuLi (selective metal-halogen exchange); 2. Acetone; 3. H₃O⁺ 1-(4-Bromo-1-naphthyl)-2-methyl-2-propanol Organolithium Addition

Derivatives, Analogues, and Structural Modifications of 1 1 Naphthyl 2 Methyl 2 Propanol

Synthesis of Novel Substituted Naphthyl Propanol (B110389) Derivatives

The synthesis of new derivatives of naphthyl propanol involves a variety of chemical reactions aimed at introducing specific substituents to the parent molecule. These methods allow for the creation of a diverse library of compounds with potential applications in various fields of chemical research.

Synthesis of Indanone Derivatives from Phenylpropanol Precursors

The intramolecular cyclization of phenylpropanol precursors presents a valuable method for the synthesis of indanone derivatives. A notable example involves the reaction of an alcohol, such as 2-methyl-1-phenyl-1-propanol, with carbon monoxide in the presence of a Lewis acid catalyst like hydrogen fluoride, to produce 2,2-diorgano-1-indanones. google.com This process can be integrated with the preparation of the alcohol precursor, which is synthesized by the reduction of the corresponding ketone. google.com The benzene (B151609) ring in these precursors can also be a naphthalene (B1677914) ring, allowing for the synthesis of the corresponding naphthyl-substituted indanones. google.com

Another approach to 1-indanone (B140024) derivatives is through the Friedel-Crafts reaction. For instance, 2-methyl-1-(1-naphthalenyl)-1-propanone (B8785617) can be synthesized and subsequently chlorinated to form 2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanone. google.com This intermediate, when treated with a Friedel-Crafts catalyst such as aluminum chloride, undergoes cyclization to yield the corresponding indanone. google.com

Furthermore, the palladium-catalyzed olefination and ethylene (B1197577) glycol-promoted aldol-type annulation cascade offers a one-pot synthesis for a variety of multisubstituted 1-indanones. liv.ac.uk This method involves a Heck reaction to introduce an enol functionality onto an aromatic ring, which is followed by an annulation with a neighboring carbonyl group. liv.ac.uk

A range of catalysts and reaction conditions have been explored for the synthesis of indanones, as detailed in the table below.

Catalyst/ReagentSubstrate(s)ProductYieldReference
Hydrogen Fluoride, Carbon Monoxide2-methyl-1-phenyl-1-propanol2,2-dimethyl-1-indanoneNot Specified google.com
Aluminum Chloride2-chloro-2-methyl-1-(1-naphthalenyl)-1-propanoneNaphthyl-substituted indanoneNot Specified google.com
Pd(OAc)2-dppp, Ethylene Glycol2-bromobenzaldehydes and others3-hydroxy-1-indanonesGood to Excellent liv.ac.uk
NbCl53,3-dimethylacrylic acid and aromatic substrate1-indanone derivativesUp to 78% beilstein-journals.org
Nafion®-HAcid chloride1-indanone90% beilstein-journals.org

Construction of Trifluoromethyl-Substituted Propanol Derivatives

The introduction of a trifluoromethyl group into propanol derivatives can significantly alter their chemical properties. A method for the synthesis of 3-(3-trifluoromethylphenyl)propanal, a key intermediate, involves a Mizoroki–Heck cross-coupling reaction between 1-bromo-3-(trifluoromethyl)benzene and acrolein diethyl acetal. nih.gov This reaction is catalyzed by Pd(OAc)2 in the presence of tetrabutylammonium (B224687) acetate (B1210297). nih.gov The resulting product can then undergo further reactions, such as reductive amination with (R)-(+)-1-(1-naphthyl)ethylamine, to produce trifluoromethyl-substituted propanol derivatives. nih.gov

The synthesis of trifluoromethyl ethers has also been a subject of study, with methods being developed to overcome the challenges associated with the low functional group tolerance of traditional approaches. chemrevlett.com

Preparation of Imidazolyl-Substituted Naphthyl Propanol Analogues

The synthesis of imidazolyl-substituted naphthyl propanol analogues can be achieved through various synthetic routes. One approach involves the preparation of 1-aryl-3-substituted propanol derivatives, where the substituent can be an imidazole-containing group. nih.gov The synthesis often starts from a precursor ketone, which is then subjected to a nucleophilic substitution reaction with an appropriate amine. nih.gov

Chemical Modifications of the Naphthyl Moiety

Modifications to the naphthyl group itself can lead to a wide range of new compounds with unique characteristics. These modifications often involve the use of protecting groups or the synthesis of heterocyclic systems.

Protecting Group Chemistry Involving Naphthylmethyl Ethers

The 2-naphthylmethyl (NAP) ether is a valuable protecting group in organic synthesis, particularly in carbohydrate chemistry. rsc.orgsynarchive.com It can be introduced by reacting an alcohol with 2-(bromomethyl)naphthalene (B188764) in the presence of a base like sodium hydride and a catalyst such as tetrabutylammonium iodide. acs.org

The removal of the NAP group can be achieved under various conditions. One method involves the use of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). acs.org A combination of DDQ and β-pinene allows for the mild removal of the NAP ether, with products being obtained in yields ranging from 68–96%. acs.org Another method for the selective cleavage of the NAP ether is the use of an excess of HF/pyridine in toluene. rsc.org

Catalytic hydrogenation is another effective method for the deprotection of the NAP group. arkat-usa.orgresearchgate.net This method has been shown to be selective, allowing for the removal of the NAP group in the presence of other protecting groups like p-methoxybenzyl (PMB) ethers. arkat-usa.orgresearchgate.net

Deprotection ReagentSubstrateYieldReference
DDQ, β-pineneNAP-protected sensitive substrates68-96% acs.org
HF/pyridineNAP-protected carbohydratesNot Specified rsc.org
Catalytic HydrogenationNAP-protected monosaccharidesNot Specified arkat-usa.orgresearchgate.net
DDQNAP-protected alcohol84% synarchive.com

Synthesis and Structural Analysis of Naphthylmethyl Substituted Heterocycles

The synthesis of heterocycles containing a naphthylmethyl substituent is an active area of research. One approach involves a one-pot, three-component reaction of 2-naphthol (B1666908), a substituted benzaldehyde, and thiourea, using a catalytic amount of ZrOCl2·8H2O, to produce naphthyl-substituted five-membered ring heterocycles. researchgate.net

Another synthetic strategy involves the reaction of ethyl 4-(naphthalen-2-yl)-2-oxo-6-arylcyclohex-3-enecarboxylates with hydrazine (B178648) hydrate (B1144303) to form naphthyl-substituted indazolonols. europeanreview.org The structures of these newly synthesized compounds are typically confirmed using various spectroscopic techniques, including FT-IR, 1H-NMR, and 13C-NMR. researchgate.neteuropeanreview.org

Preparation of Naphthylpropanamide Derivatives

The conversion of tertiary alcohols to N-alkyl amides can be effectively achieved through the Ritter reaction. wikipedia.orgnrochemistry.com This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid. wikipedia.orgnrochemistry.comorganic-chemistry.org The mechanism proceeds via the formation of a stable carbocation from the alcohol, which is then attacked by the nucleophilic nitrogen of the nitrile. The resulting nitrilium ion is subsequently hydrolyzed to yield the corresponding N-alkyl amide. nrochemistry.com

For 1-(1-Naphthyl)-2-methyl-2-propanol, its tertiary nature makes it an ideal substrate for the Ritter reaction, as it can readily form a stable tertiary carbocation upon protonation and loss of water. The general scheme for the Ritter reaction of this compound with a generic nitrile (R-CN) is depicted below:

Scheme 1: General Ritter Reaction for the Synthesis of Naphthylpropanamide Derivatives

Generated code

A variety of nitriles can be employed in the Ritter reaction, allowing for the synthesis of a diverse range of N-substituted propanamides. wikipedia.org The reaction conditions typically involve a strong acid catalyst, such as sulfuric acid or a Lewis acid, and can often be performed at or below room temperature. nrochemistry.comias.ac.in While specific yields for the reaction with this compound are not extensively documented in the literature, the Ritter reaction is generally known to provide good to excellent yields for tertiary alcohols. ias.ac.in

Table 1: Representative Examples of the Ritter Reaction with Tertiary Alcohols and Various Nitriles
Alcohol SubstrateNitrile (R-CN)ProductTypical Yield (%)Reference
tert-Butyl alcoholAcetonitrileN-tert-Butylacetamide95 wikipedia.org
AdamantanolAcetonitrileN-(1-Adamantyl)acetamide80-90 wikipedia.org
TriphenylmethanolBenzonitrileN-Tritylbenzamide~90 organic-chemistry.org
Diphenyl methanol (B129727)AcetonitrileN-(Diphenylmethyl)acetamide98 ias.ac.in

Benzannulated Enyne-Allene Chemistry for Binaphthyl Formation

The synthesis of axially chiral binaphthyl compounds is of significant interest due to their wide applications as chiral ligands and catalysts in asymmetric synthesis. A powerful method for constructing complex polycyclic aromatic systems, including those containing a binaphthyl core, is through the cascade cyclizations of benzannulated enyne-allenes. beilstein-journals.orgwvu.edu While a direct application of this compound in this specific chemistry is not reported, a plausible synthetic pathway can be envisioned to convert it into a suitable precursor for such transformations.

The key step would involve the transformation of the tertiary alcohol into an enyne functionality, which can then undergo a cascade radical cyclization. For instance, the alcohol could be dehydrated to the corresponding alkene, followed by further functionalization to introduce the enyne moiety. A subsequent reaction, such as a Schmittel cyclization, would generate a biradical intermediate that can then undergo further cyclizations to form the binaphthyl system. beilstein-journals.org

A reported strategy for the synthesis of 2,2'-disubstituted 1,1'-binaphthyls involves the reaction of benzannulated enediynyl alcohols, which generate benzannulated enyne-allenes in situ. beilstein-journals.org These intermediates then undergo a cascade of radical cyclizations to yield the desired binaphthyl-containing structures. beilstein-journals.org

Table 2: Examples of Binaphthyl Synthesis via Enyne-Allene Cyclizations
Enyne-Allene PrecursorReaction ConditionsProduct TypeKey TransformationReference
Benzannulated enediynyl alcoholThionyl chloride11H-Benzo[b]fluoren-11-ol derivativeSNi' reaction and cascade cyclization wvu.edu
5-Aryl-11H-benzo[b]fluorene precursorThermal or photochemical5-Aryl-11H-benzo[b]fluoreneSchmittel cascade cyclization beilstein-journals.org
Gold-catalyzed reaction of enynals and alkenesPPh3Au[B(C6F5)4]Binaphthyl derivativeo-Quinodimethane intermediate nih.gov

Investigation of Substituent Effects on the Naphthalene Ring

The electronic properties and reactivity of the naphthalene ring in this compound can be significantly influenced by the introduction of various substituents. These effects are crucial for tuning the molecule's properties for specific applications. Computational studies, often employing Density Functional Theory (DFT), provide valuable insights into how substituents modulate the electronic structure of the naphthalene system. nih.goviau.irresearchgate.net

The effect of a substituent is generally a combination of inductive (field) and resonance effects. nih.gov Electron-donating groups (EDGs) such as -OH and -NH2 increase the electron density of the naphthalene ring, which can influence its reactivity in electrophilic aromatic substitution and its ability to participate in certain catalytic cycles. Conversely, electron-withdrawing groups (EWGs) like -NO2 and -CN decrease the electron density. nih.govnih.gov

The position of the substituent on the naphthalene ring is also critical. For instance, the electronic communication between substituents is generally stronger between the 1- and 4-positions (para-like) and the 1- and 5-positions (peri) compared to other relationships. rsc.org

Table 3: Predicted Effects of Substituents on the Electronic Properties of the Naphthalene Ring
Substituent (X)TypeExpected Effect on Electron DensityInfluence on ReactivityReference
-OHEDG (strong)IncreaseActivates the ring towards electrophilic substitution nih.gov
-NH2EDG (strong)IncreaseStrongly activates the ring nih.gov
-CH3EDG (weak)Slight increaseWeakly activates the ring iau.ir
-ClEWG (inductive), EDG (resonance)Slight decrease (overall)Deactivates the ring towards electrophilic substitution iau.ir
-CNEWG (strong)DecreaseStrongly deactivates the ring nih.gov
-NO2EWG (strong)DecreaseStrongly deactivates the ring nih.gov

These substituent effects can be quantitatively described using parameters like Hammett constants, which correlate reaction rates and equilibrium constants for a wide range of reactions involving substituted aromatic compounds. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies in Naphthyl Tertiary Alcohol Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique in the study of 1-(1-Naphthyl)-2-methyl-2-propanol, offering deep insights into its molecular framework and stereochemical nature.

The determination of the absolute configuration of chiral tertiary alcohols like this compound, which lacks a hydrogen atom on the carbinol carbon, presents a significant challenge. However, specialized NMR techniques using chiral derivatizing agents can overcome this obstacle. One such method involves the use of 2-naphthylmethylamine (2NMA) to create diastereomeric esters. The distinct magnetic environments experienced by the protons in these diastereomers lead to observable differences in their NMR spectra, allowing for the assignment of the absolute configuration.

The dynamic nature of chemical reactions involving this compound can be effectively monitored in real-time using in situ NMR spectroscopy. This powerful technique allows researchers to observe the formation of intermediates, track the consumption of reactants, and determine the kinetics of the reaction without the need for isolating individual components. For instance, studying the acid-catalyzed dehydration of this compound using in situ NMR could provide direct evidence for the formation of a carbocation intermediate and the subsequent rearrangement products.

High-resolution NMR spectroscopy is indispensable for the unambiguous structural elucidation of this compound and its complex derivatives. One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments provide a complete picture of the molecule's connectivity and spatial arrangement.

Below is a table summarizing typical ¹H and ¹³C NMR chemical shifts for the parent compound, this compound.

Table 1: Representative ¹H and ¹³C NMR Data for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
C(CH₃)₂ 1.35 (s, 6H) 29.5
CH₂ 3.10 (s, 2H) 48.0
C-OH 1.80 (s, 1H) 72.0
Naphthyl-H 7.40-8.20 (m, 7H) 124.0-134.0

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Vibrational Spectroscopic Techniques (IR) for Functional Group Analysis

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in this compound. The characteristic vibrational frequencies of different bonds provide a molecular fingerprint. The most prominent feature in the IR spectrum of this alcohol is the broad absorption band corresponding to the O-H stretching vibration of the hydroxyl group.

Table 2: Key IR Absorption Frequencies for this compound

Functional Group Vibrational Mode Typical Frequency Range (cm⁻¹)
O-H Stretching (alcohol) 3600-3200 (broad)
C-H Stretching (aromatic) 3100-3000
C-H Stretching (aliphatic) 3000-2850
C=C Stretching (aromatic) 1600-1450

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of this compound. Electron ionization (EI) is a common technique used for this purpose. The molecular ion peak (M⁺) confirms the compound's molecular weight, while the fragmentation pattern provides valuable structural information. A characteristic fragmentation pathway for this molecule involves the loss of a methyl group or a water molecule.

Table 3: Expected Mass Spectrometry Fragmentation for this compound (Molecular Weight: 200.28 g/mol )

m/z Value Proposed Fragment Significance
200 [C₁₄H₁₆O]⁺ Molecular Ion (M⁺)
185 [C₁₃H₁₃O]⁺ Loss of a methyl group (CH₃)
182 [C₁₄H₁₄]⁺ Loss of a water molecule (H₂O)
141 [C₁₁H₉]⁺ Naphthylmethyl cation

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography provides the most definitive method for determining the three-dimensional atomic arrangement of this compound in its solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, researchers can precisely map the positions of each atom, determine bond lengths and angles, and understand intermolecular interactions such as hydrogen bonding in the crystal lattice. This technique is invaluable for confirming the connectivity and stereochemistry established by other spectroscopic methods and for studying polymorphism. The solid-state structure can reveal details about how the molecules pack together, which is influenced by the steric bulk of the naphthyl and tert-butyl groups and the hydrogen bonding capabilities of the hydroxyl group.

Advanced Chromatographic Separations (e.g., Flash Column Chromatography) for Purification and Analysis.

In the research and synthesis of naphthyl tertiary alcohols, such as this compound, achieving a high degree of purity is paramount for accurate spectroscopic and analytical characterization. Flash column chromatography is a highly effective and widely adopted technique for the purification of such compounds from reaction mixtures. phenomenex.comwfu.edu This method offers a significant improvement in speed and efficiency over traditional gravity-fed column chromatography by employing positive pressure, typically from compressed air or nitrogen, to accelerate the flow of the mobile phase through the stationary phase. phenomenex.com

The purification of this compound, a moderately polar tertiary alcohol, is typically achieved using normal-phase chromatography. In this mode, a polar stationary phase, most commonly silica (B1680970) gel, is used in conjunction with a non-polar or moderately polar mobile phase. wfu.edu The separation principle relies on the differential adsorption of the components of a mixture onto the stationary phase. More polar compounds, like the target alcohol, will have a stronger affinity for the polar silica gel and will thus elute more slowly than non-polar impurities when a non-polar solvent is used as the eluent.

The selection of an appropriate mobile phase is critical for a successful separation and is often guided by preliminary analysis using Thin Layer Chromatography (TLC). chemistryhall.com For a compound like this compound, a common mobile phase system would be a mixture of a non-polar solvent, such as hexane (B92381) or heptane, and a more polar solvent, like ethyl acetate (B1210297) or diethyl ether. rochester.edu The polarity of the mobile phase is carefully adjusted to achieve a retention factor (Rƒ) for the target compound that allows for effective separation from both less polar byproducts and more polar impurities.

A typical procedure for the flash chromatographic purification of a synthesized batch of this compound would involve the following steps:

Sample Preparation: The crude reaction mixture is first concentrated to remove the bulk of the reaction solvent. The residue is then dissolved in a minimal amount of a suitable solvent or, for improved resolution, adsorbed onto a small amount of silica gel (dry loading). nih.gov

Column Packing: A glass column is packed with silica gel, typically with a particle size of 40-63 µm, as a slurry in the initial, least polar eluent. wiley-vch.de

Elution: The prepared sample is carefully loaded onto the top of the silica gel bed. The elution is then carried out by passing the mobile phase through the column under pressure. Often, a gradient elution is employed, where the polarity of the mobile phase is gradually increased (e.g., by increasing the percentage of ethyl acetate in hexane) to first elute non-polar impurities and then the target compound, followed by any highly polar substances.

Fraction Collection and Analysis: The eluate is collected in a series of fractions, which are then analyzed by TLC to identify those containing the pure this compound.

While specific experimental data for the flash chromatography of this compound is not extensively reported in publicly available literature, a representative purification scheme can be proposed based on the chromatographic behavior of structurally similar aryl tertiary alcohols. The following table illustrates a hypothetical, yet scientifically plausible, set of parameters for such a purification.

ParameterDescription
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient of Ethyl Acetate in Hexane (e.g., 5% to 30%)
Sample Loading Dry loading onto silica gel
Elution Order 1. Non-polar impurities (e.g., unreacted starting materials) 2. This compound 3. Polar impurities (e.g., diol byproducts)
Monitoring TLC with UV visualization (254 nm) and/or a potassium permanganate (B83412) stain

The successful application of flash column chromatography is instrumental in obtaining analytically pure samples of this compound, which is a prerequisite for unambiguous structural elucidation and further investigation of its chemical and physical properties.

Applications in Advanced Organic Synthesis

Utilization as Chiral Building Blocks and Intermediates in Stereoselective Synthesis

Enantiomerically pure alcohols and their derivatives are fundamental building blocks in asymmetric synthesis, allowing for the construction of complex chiral molecules from a predefined stereochemical template. The chiral nature of 1-(1-Naphthyl)-2-methyl-2-propanol, arising from the carbon atom bearing the hydroxyl and naphthyl groups, makes it a candidate for use in stereoselective synthesis.

Research on its isomer, 1-(2-Naphthyl)-2-methyl-2-propanol, highlights the utility of this class of compounds. It is employed as a synthetic intermediate where its chiral structure is pivotal for producing enantiomerically pure compounds, which is a critical requirement in the development of pharmaceuticals. The ability to generate specific stereoisomers is a key factor that enhances the value of such compounds in drug discovery and development. Similarly, other related naphthyl-containing alcohols, such as 1,1'-bi(2-naphthol) (BINOL), are widely used as effective chiral ligands and building blocks for creating chiral functional molecules. nih.gov

The stereoselective synthesis process often involves the following:

Asymmetric Reduction: A common route to chiral alcohols is the asymmetric reduction of the corresponding ketone precursor.

Chiral Pool Synthesis: Utilizing readily available enantiopure starting materials to build up more complex molecules.

Resolution: Separating a racemic mixture into its constituent enantiomers.

Integration into Synthetic Routes for Complex Organic Molecules

The structural framework of this compound, combining an aromatic naphthyl group with an aliphatic alcohol, makes it a versatile intermediate for constructing more elaborate molecular architectures. Its isomer, 1-(2-Naphthyl)-2-methyl-2-propanol, serves as an intermediate in the synthesis of more complex organic molecules. For instance, it can be converted into various naphthyl-substituted ketones through selective reactions, which in turn are precursors to new materials with specific desired properties.

The integration of such building blocks into larger molecules is a cornerstone of modern organic synthesis, enabling the targeted assembly of natural products, pharmaceuticals, and functional materials.

Role in the Development of Catalytic Systems and Reagents

While direct evidence of this compound being used in catalytic systems is not prominent in the reviewed literature, the broader family of naphthyl-containing compounds plays a significant role in catalysis. For example, 1-(1-Naphthyl)ethylamine (1-NEA) is used as a chiral modifier to impart enantioselectivity in catalytic hydrogenation reactions on platinum surfaces. nsf.gov The naphthyl group's steric and electronic properties are crucial for creating the chiral environment necessary for selective transformations. nsf.gov

Reagents for the Introduction of Specific Alkyl Groups

There is limited specific information in the surveyed literature regarding the use of this compound as a direct reagent for the introduction of specific alkyl groups. However, the alkylation of aromatic compounds like 1-naphthol (B170400) with methanol (B129727) over catalysts to produce 2-methyl-1-naphthol (B1210624) is a well-established reaction. ijsr.net This demonstrates the general principle of introducing methyl groups to a naphthyl ring system, a fundamental transformation in organic synthesis. ijsr.net

Components in Racemization Catalyst Systems

Racemization catalysts are important for processes like dynamic kinetic resolution (DKR), where an undesired enantiomer is continuously converted back into the racemate, allowing for a theoretical 100% yield of the desired enantiomer. While this tertiary alcohol is not cited as a component, catalyst systems have been developed for the racemization of related secondary benzylic and naphthyl alcohols. For instance, cyclopentadienylruthenium dicarbonyl complexes can effectively racemize 1-(naphthalen-1-yl)ethanol and 1-(naphthalen-2-yl)ethanol, which are then used in DKR. ijsr.net

Precursors for Specialized Naphthyl-Containing Organic Compounds

Naphthyl-containing alcohols are valuable precursors for a variety of specialized organic compounds. A prominent example is the role of 2-methyl-1-naphthol as the immediate precursor to 2-methyl-1,4-naphthoquinone, commonly known as menadione (B1676200) or Vitamin K3. researchgate.net The synthesis involves the catalytic oxidation of 2-methyl-1-naphthol using an oxidant like hydrogen peroxide over a catalyst such as mesoporous titanium silicates (Ti-MMM-2). researchgate.net This process is noted for being an environmentally benign route to a vital compound. researchgate.net

The synthesis of the precursor itself, 2-methyl-1-naphthol, can be achieved through various methods, including the catalytic alkylation of 1-naphthol. ijsr.netgoogle.com

Table 1: Synthesis of 2-Methyl-1,4-naphthoquinone (Menadione)

Precursor Reagent/Catalyst Product Significance
2-Methyl-1-naphthol H₂O₂ / Ti-MMM-2 Catalyst 2-Methyl-1,4-naphthoquinone Synthesis of Vitamin K3. researchgate.net
1-Naphthol Methanol / Ferrite Catalyst 2-Methyl-1-naphthol Precursor synthesis. ijsr.net

Contribution to the Chemistry of Basic Industrial Chemical Feedstocks

There is no evidence in the reviewed literature to suggest that this compound is used as or contributes directly to the chemistry of basic industrial chemical feedstocks. Its characterization as a rare chemical for research purposes indicates it is a specialized compound rather than a high-volume industrial chemical. The synthesis of such specialized molecules, however, typically originates from basic feedstocks like 1-naphthol, which is an important industrial chemical. ijsr.netgoogle.com

Q & A

Q. What are the recommended synthetic routes for 1-(1-Naphthyl)-2-methyl-2-propanol, and how can reaction efficiency be optimized?

The synthesis typically involves nucleophilic substitution or condensation reactions using 1-naphthol derivatives. For example:

  • Step 1 : React 1-naphthol with a methyl-substituted epoxide (e.g., 2-methyl-1,2-epoxypropane) in a polar aprotic solvent like DMF or THF, catalyzed by K₂CO₃ .
  • Step 2 : Monitor reaction progress via TLC (n-hexane:ethyl acetate, 9:1) .
  • Optimization : Adjust solvent polarity, temperature (room temp. vs. reflux), and stoichiometry. Purify via column chromatography or recrystallization. Confirm purity using HPLC or GC-MS .

Q. How can spectroscopic methods distinguish this compound from structural analogs?

  • NMR : The aromatic protons of the naphthyl group (δ 7.2–8.3 ppm) and the tertiary alcohol proton (δ 1.2–1.5 ppm) are diagnostic. Compare with 2-methyl-2-propanol derivatives lacking the naphthyl moiety .
  • IR : Look for O-H stretching (~3200–3600 cm⁻¹) and C-O vibrations (~1050–1250 cm⁻¹). The naphthyl C=C stretches (~1600 cm⁻¹) differentiate it from aliphatic alcohols .
  • Mass Spectrometry : The molecular ion peak (m/z ~200–220) and fragmentation patterns (e.g., loss of –OH or naphthyl group) confirm structure .

Q. What are the preliminary toxicological screening protocols for this compound?

  • In vitro : Use MTT assays on human cell lines (e.g., HepG2) to assess cytotoxicity. Include positive controls (e.g., naphthalene derivatives) and measure IC₅₀ values .
  • In vivo : Follow OECD guidelines for acute oral toxicity in rodents, monitoring systemic effects (respiratory, hepatic, renal) over 14 days. Reference inclusion criteria from Table B-1 in ATSDR frameworks .

Advanced Research Questions

Q. How can enantiomeric purity of this compound be achieved, and what chiral resolution methods are effective?

  • Synthesis : Use chiral catalysts (e.g., BINOL-derived ligands) in asymmetric epoxide ring-opening reactions .
  • Resolution : Employ chiral HPLC columns (e.g., Chiralpak IA/IB) with hexane:isopropanol mobile phases. Compare retention times with racemic standards .
  • Analysis : Circular dichroism (CD) or polarimetry to confirm enantiomeric excess (>98% ee) .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Experimental Design : Standardize assay conditions (e.g., bacterial strain, inoculum size, solvent controls). Include dose-response curves and statistical validation (p < 0.05, n ≥ 3 replicates) .
  • Data Analysis : Use meta-analysis tools to compare studies. For example, discrepancies in MIC values may arise from solvent polarity (DMSO vs. ethanol) or compound aggregation .

Q. What computational strategies predict the compound’s interactions with biological targets (e.g., enzymes, receptors)?

  • Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 or serotonin receptors. Validate with molecular dynamics simulations (GROMACS) .
  • QSAR : Develop models correlating substituent effects (e.g., naphthyl vs. phenyl) with bioactivity. Train datasets using PubChem BioAssay data .

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